molecular formula C14H19NO2 B13515021 Ethyl 2-(benzylamino)-2-cyclopropylacetate

Ethyl 2-(benzylamino)-2-cyclopropylacetate

Cat. No.: B13515021
M. Wt: 233.31 g/mol
InChI Key: IHMILWAKTUPTHC-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-2-cyclopropylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a cyclopropylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzylamino)-2-cyclopropylacetate typically involves the reaction of ethyl cyanoacetate with benzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzylamino)-2-cyclopropylacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

Ethyl 2-(benzylamino)-2-cyclopropylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-2-cyclopropylacetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropylacetate moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

    Ethyl 2-(benzylamino)acetate: Similar structure but lacks the cyclopropyl group.

    N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Contains a benzylamino group but has a more complex structure with additional functional groups.

Uniqueness: Ethyl 2-(benzylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-cyclopropylacetate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13(12-8-9-12)15-10-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3

InChI Key

IHMILWAKTUPTHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)NCC2=CC=CC=C2

Origin of Product

United States

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